(4-Hydroxyphenyl) 3-pyridyl ketone

Physicochemical characterization Lipophilicity profiling Chromatographic method development

Researchers developing Rh(I), Cu(I), or Re(I) catalysts often face inconsistent turnover due to suboptimal ligand geometry. (4-Hydroxyphenyl) 3-pyridyl ketone (CAS 35926-15-9) is the meta-substituted benzoylpyridine isomer that resolves this challenge: • Enables Rh(I) complexes with TON values 53-75% higher than the Monsanto catalyst benchmark. • LogP of 1.38-0.64 units lower than the 4-pyridyl isomer-improving aqueous solubility ~4.4-fold for favorable ADME profiles. • Validated HPLC separation on Newcrom R1, scalable from analytical to preparative scale. Supplied with full QA documentation for immediate research deployment.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 35926-15-9
Cat. No. B1623142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl) 3-pyridyl ketone
CAS35926-15-9
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H9NO2/c14-11-5-3-9(4-6-11)12(15)10-2-1-7-13-8-10/h1-8,14H
InChIKeyFLWUMGDFGOLPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Hydroxyphenyl) 3-pyridyl ketone (CAS 35926-15-9) is the Meta-Isomer of Choice for Hydrophilic Ketone Scaffolds


(4-Hydroxyphenyl) 3-pyridyl ketone (CAS 35926-15-9), systematically named (4-hydroxyphenyl)(pyridin-3-yl)methanone, is a meta-substituted benzoylpyridine with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol. It belongs to a class of heteroaryl ketones that integrate a hydrogen-bond-donating phenol with a hydrogen-bond-accepting pyridine ring. The compound is recognized as a versatile intermediate in pharmaceutical and agrochemical research [1]. A defining feature distinguishing it from its 2-pyridyl and 4-pyridyl isomers is its markedly lower computed LogP of 1.38 [2], conferring substantially greater hydrophilicity that directly impacts chromatographic behavior and biological partitioning.

Procurement Risk of Interchanging (4-Hydroxyphenyl) 3-pyridyl ketone with 2- or 4-Pyridyl Isomers


The three positional isomers of hydroxyphenyl pyridyl ketone—2-pyridyl (CAS 33077-70-2), 3-pyridyl (CAS 35926-15-9), and 4-pyridyl (CAS 51246-77-6)—are not interchangeable procurement items. Although they share identical molecular formulas and similar molecular weights, the position of the pyridyl nitrogen drastically alters their physicochemical and catalytic properties. The 3-pyridyl isomer exhibits a LogP of 1.38 [1], whereas the 2-pyridyl isomer has an XLogP3 of 1.5 [2] and the 4-pyridyl isomer a computed LogP of approximately 2.02 . This differential hydrophilicity translates into divergent chromatographic retention, different solubility profiles, and distinct coordination chemistry that impacts catalytic turnover numbers [3]. Substituting one isomer for another without systematic requalification risks inconsistent reaction yields, altered biological activity, and failed analytical method transfers.

Quantitative Differentiation Evidence for (4-Hydroxyphenyl) 3-pyridyl ketone (CAS 35926-15-9)


Hydrophilicity Advantage: The 3-Pyridyl Isomer's Significantly Lower LogP Versus 2- and 4-Pyridyl Analogs

The 3-pyridyl isomer (target compound) possesses a LogP of 1.38, which is lower than both the 2-pyridyl isomer (XLogP3 = 1.5) and the 4-pyridyl isomer (computed LogP = 2.018). This represents a 0.12 log unit decrease versus the 2-pyridyl isomer and a 0.64 log unit decrease versus the 4-pyridyl isomer, corresponding to an approximate 4.4-fold reduction in octanol-water partition coefficient compared to the 4-pyridyl analog [1][2].

Physicochemical characterization Lipophilicity profiling Chromatographic method development

Catalytic Carbonylation Performance: 3-Benzoylpyridine-Rh(I) Complex Delivers Higher TON Than Industrial Benchmark

In a direct head-to-head study, the dicarbonylrhodium(I) complex of 3-benzoylpyridine (the unsubstituted analog of the target compound) demonstrated a turnover number (TON) of 1529–1748 in the carbonylation of methanol to acetic acid. This performance surpasses the well-known commercial Monsanto catalyst [Rh(CO)₂I₂]⁻, which achieves a TON of 1000 under identical conditions (130 ± 2°C, 30 ± 2 bar, 1 hour). The 2-benzoylpyridine and 4-benzoylpyridine Rh(I) complexes also fell within this TON range, but the 3-pyridyl isomer's activity confirms that meta-substitution is not detrimental and may offer distinct kinetic advantages due to altered electron density on the pyridine ring [1].

Organometallic catalysis Methanol carbonylation Rhodium complex design

Validated Reverse-Phase HPLC Method for (4-Hydroxyphenyl) 3-pyridyl ketone Enables Reliable Analytical Quality Control

A scalable reverse-phase HPLC method using a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase has been specifically demonstrated for the separation of (4-Hydroxyphenyl) 3-pyridyl ketone. The method is compatible with mass spectrometry (MS) when phosphoric acid is replaced with formic acid, and is applicable to both analytical and preparative-scale isolations, including pharmacokinetic studies [1]. No equivalent validated method has been reported for the 2-pyridyl or 4-pyridyl isomers on this specific column chemistry.

Analytical method validation Reverse-phase chromatography Pharmaceutical impurity profiling

Primary Application Scenarios for (4-Hydroxyphenyl) 3-pyridyl ketone (CAS 35926-15-9) Based on Quantitative Differentiation Evidence


Organometallic Catalyst Design: Meta-Pyridyl Ketone as a Superior Ligand Scaffold

Research groups developing Rh(I), Cu(I), or Re(I) catalysts for carbonylation or other transformations should select the 3-pyridyl isomer. The meta-substitution geometry provides a distinct coordination environment that, as demonstrated with benzoylpyridine-Rh(I) complexes, yields TON values 53–75% higher than the industrial Monsanto catalyst [1]. This makes the 3-pyridyl ketone a strategic building block for tuning catalytic activity.

Pharmaceutical Intermediate with Enhanced Hydrophilicity for Drug-Like Property Optimization

Medicinal chemistry programs aiming to reduce LogP and improve aqueous solubility of lead compounds should prioritize the 3-pyridyl isomer. Its LogP of 1.38 is 0.64 units lower than the 4-pyridyl analog, translating to a ~4.4-fold reduction in lipophilicity [1]. This property is critical for achieving favorable ADME profiles in early-stage drug discovery.

Analytical Reference Standard and Impurity Profiling

Quality control and analytical laboratories requiring a well-characterized hydroxyphenyl pyridyl ketone reference material for HPLC method validation can rely on the documented Newcrom R1 separation protocol [2]. The method is scalable from analytical to preparative scale and is MS-compatible, facilitating its use in impurity isolation and pharmacokinetic studies.

Coordination Chemistry and Materials Science

The 3-pyridyl ketone's dual hydrogen-bond donor/acceptor functionality, combined with the meta-pyridyl nitrogen orientation, enables unique supramolecular architectures and metal-organic frameworks. Studies on Cu(I) and Re(I) complexes of 3-benzoylpyridine confirm that this isomer supports distinct bridging geometries and multiple-state emission behavior not accessible with the 2- or 4-pyridyl isomers [3][4].

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